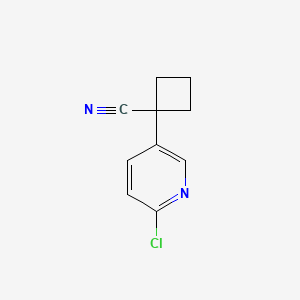

1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-9-3-2-8(6-13-9)10(7-12)4-1-5-10/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMOOOHNYQPYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857365 | |

| Record name | 1-(6-Chloropyridin-3-yl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485828-75-9 | |

| Record name | 1-(6-Chloropyridin-3-yl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile. This compound is a key building block in medicinal chemistry, incorporating the pharmacologically significant 6-chloropyridine moiety and a structurally unique cyclobutane ring. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical information to facilitate its use in the synthesis of novel therapeutic agents. While direct experimental data for this specific compound is not widely available in public literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust working knowledge base.

Introduction

This compound (CAS No. 485828-75-9) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features.[1] The molecule combines a 6-chloropyridine ring, a common scaffold in numerous biologically active compounds, with a cyclobutanecarbonitrile moiety. The strained cyclobutane ring offers a three-dimensional structural element that can be exploited to explore novel chemical space in drug design. This guide will delve into the known and predicted chemical properties of this compound, outline plausible synthetic routes, and discuss its potential as a key intermediate in the development of new pharmaceuticals.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 485828-75-9 | [2] |

| Molecular Formula | C₁₀H₉ClN₂ | [2] |

| Molecular Weight | 192.65 g/mol | [2] |

| Appearance | Light yellow solid | - |

| Melting Point | 47 - 51 °C | - |

| Boiling Point | 201 °C @ 760 mmHg | - |

| Solubility | No data available. Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis of this compound

Proposed Synthetic Route 1: Palladium-Catalyzed α-Arylation

This approach involves the cross-coupling of an aryl halide with a nitrile, a reaction that has been well-documented for the formation of α-aryl nitriles.

Reaction Scheme:

Caption: Palladium-catalyzed α-arylation of cyclobutanecarbonitrile.

Detailed Hypothetical Protocol:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos).

-

Reaction Setup: To the flask, add a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS) and an aprotic solvent (e.g., toluene or dioxane).

-

Addition of Reactants: Add 3-bromo-6-chloropyridine and cyclobutanecarbonitrile to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Strong Base: A strong base is required to deprotonate the α-carbon of the cyclobutanecarbonitrile, forming the nucleophilic carbanion.

-

Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.

Proposed Synthetic Route 2: Nucleophilic Aromatic Substitution (SNAr)

This method relies on the displacement of the chloro group on the pyridine ring by a carbanion generated from cyclobutanecarbonitrile.

Reaction Scheme:

Caption: Nucleophilic aromatic substitution approach.

Detailed Hypothetical Protocol:

-

Carbanion Formation: In a dry flask under an inert atmosphere, dissolve cyclobutanecarbonitrile in a polar aprotic solvent (e.g., THF or DMF). Cool the solution to a low temperature (e.g., -78 °C) and add a strong base (e.g., LDA or n-BuLi) dropwise to generate the carbanion.

-

Nucleophilic Attack: To this solution, add a solution of 2,5-dichloropyridine in the same solvent.

-

Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Causality Behind Experimental Choices:

-

Strong Base and Low Temperature: The use of a strong, non-nucleophilic base at low temperatures allows for the efficient and clean generation of the cyclobutyl carbanion while minimizing side reactions.

-

Polar Aprotic Solvent: A polar aprotic solvent is used to solvate the carbanion and facilitate the nucleophilic attack on the electron-deficient pyridine ring.

Predicted Spectroscopic Data

In the absence of experimentally obtained spectra, the following predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the cyclobutane ring.

-

Pyridine Ring Protons:

-

A doublet for the proton at the 2-position (ortho to the nitrogen and meta to the cyclobutane).

-

A doublet of doublets for the proton at the 4-position (meta to both the nitrogen and the cyclobutane).

-

A doublet for the proton at the 5-position (para to the nitrogen and ortho to the cyclobutane).

-

-

Cyclobutane Ring Protons:

-

Complex multiplets in the aliphatic region, corresponding to the six protons on the cyclobutane ring.

-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, the four carbons of the cyclobutane ring, and the nitrile carbon.

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (typically δ 120-155 ppm).

-

Cyclobutane Ring Carbons: Signals in the aliphatic region (typically δ 15-45 ppm).

-

Nitrile Carbon: A characteristic signal in the range of δ 115-125 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

-

C≡N Stretch: A sharp, medium to strong absorption band around 2240-2260 cm⁻¹, characteristic of a nitrile group.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 1000-1100 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Several bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192, with a characteristic M+2 peak at m/z 194 due to the presence of the chlorine isotope (³⁷Cl). Fragmentation would likely involve the loss of the nitrile group (-CN), cleavage of the cyclobutane ring, and loss of HCl.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its functional groups: the chloropyridine ring and the nitrile group.

Reactivity

-

Nucleophilic Aromatic Substitution: The chlorine atom on the pyridine ring is susceptible to displacement by various nucleophiles, allowing for further functionalization of the molecule.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open up a wide range of possibilities for derivatization.

Potential Applications in Drug Discovery

The structural motifs present in this compound are found in numerous bioactive molecules, suggesting its potential as a valuable intermediate in drug discovery programs.

-

Kinase Inhibitors: The 2-chloropyridine scaffold is a key component of many kinase inhibitors, where the nitrogen atom often forms a crucial hydrogen bond with the hinge region of the kinase.

-

CNS-Active Agents: The cyclobutane ring provides a rigid, three-dimensional scaffold that can be used to orient functional groups in a specific manner to interact with biological targets in the central nervous system.

-

Metabolic Stability: The incorporation of a cyclobutane ring can enhance the metabolic stability of a drug candidate by blocking sites of metabolism.

Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound, the following safety precautions should be observed:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a unique combination of a reactive chloropyridine moiety and a structurally rigid cyclobutane ring. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application in the development of novel therapeutic agents. The proposed synthetic routes and predicted spectroscopic data offer a starting point for researchers looking to incorporate this versatile molecule into their research programs.

References

An In-depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile, CAS Number 485828-75-9, a pivotal building block in contemporary pharmaceutical research and development. The unique structural amalgamation of a chloropyridine heterocycle and a cyclobutane ring imbues this molecule with desirable characteristics for crafting targeted therapeutics. This document will delve into its physicochemical properties, explore a plausible synthetic pathway, and contextualize its significance in medicinal chemistry, with a particular focus on its role as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors. Safety and handling protocols, derived from data on analogous structures, are also provided to ensure its responsible use in a research setting.

Introduction: The Strategic Importance of Hybrid Scaffolds in Medicinal Chemistry

The pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore innovative molecular architectures. The strategic combination of distinct structural motifs into a single molecular entity often yields compounds with synergistic properties, capable of interacting with biological targets in a highly specific manner. This compound is a prime example of such a hybrid scaffold, integrating the well-established pharmacophoric features of the chloropyridine ring with the unique conformational constraints of the cyclobutane moiety.

The chloropyridine nucleus is a common feature in a multitude of bioactive compounds, including kinase inhibitors and agrochemicals.[1][2] The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding to many enzyme active sites. The chlorine substituent provides a handle for further chemical modification through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[1]

The cyclobutane ring , once considered a synthetic curiosity, is now recognized as a valuable component in drug design.[3] Its rigid, puckered conformation can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein. This conformational restriction can also enhance metabolic stability by shielding susceptible bonds from enzymatic degradation.

This guide will illuminate the technical details of this compound, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this promising intermediate.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is paramount for its effective application in synthesis and biological screening. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 485828-75-9 | [4] |

| Molecular Formula | C₁₀H₉ClN₂ | [4] |

| Molecular Weight | 192.65 g/mol | [4] |

| Appearance | Likely a solid | Inferred from similar compounds |

| Purity | Typically >95% (commercial) | [4] |

| Storage | 2-8 °C, under inert atmosphere | [4] |

| SMILES | ClC1=CC=C(C=N1)C1(CCC1)C#N | [4] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Protocol:

Reaction: Nucleophilic Aromatic Substitution (SNAAr)

Reactants:

-

3-Bromo-6-chloropyridine

-

Cyclobutanecarbonitrile

-

Strong, non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS)

-

Anhydrous, aprotic solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add cyclobutanecarbonitrile (1.1 equivalents) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add NaHMDS (1.0 M solution in THF, 1.2 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete deprotonation of the cyclobutanecarbonitrile.

-

In a separate flask, dissolve 3-bromo-6-chloropyridine (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of 3-bromo-6-chloropyridine to the deprotonated cyclobutanecarbonitrile solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Causality of Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base like NaHMDS is crucial to deprotonate the weakly acidic α-proton of cyclobutanecarbonitrile without competing in the subsequent nucleophilic substitution reaction.

-

Low Temperature: The reaction is initiated at a very low temperature (-78 °C) to control the exothermicity of the deprotonation and to prevent unwanted side reactions.

-

Anhydrous Conditions: All reactants and solvents must be strictly anhydrous as the organometallic intermediates are highly reactive towards water.

-

Solvent: THF is an excellent aprotic solvent for this type of reaction, as it can solvate the ions formed during the reaction.

Caption: Proposed synthetic workflow for this compound.

Application in Drug Discovery: A Key Intermediate for JAK Inhibitors

The primary application of this compound in the pharmaceutical industry appears to be as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[5][6][7] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases, as well as in certain cancers.[8][9]

The nitrile group of this compound can be readily converted into other functional groups, such as a primary amine or a carboxylic acid, which can then be further elaborated to construct the final complex drug molecule. The cyclobutane ring serves to orient the pharmacophoric groups in a precise three-dimensional arrangement for optimal binding to the ATP-binding pocket of the JAK enzymes.

Caption: Simplified schematic of the JAK-STAT signaling pathway.

Safety, Handling, and Storage

As a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, a precautionary approach based on the known hazards of its constituent moieties, chloropyridines and nitriles, is essential.

Potential Hazards:

-

Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in the body. Chloropyridines are also known to be toxic.

-

Irritation: The compound may be irritating to the eyes, skin, and respiratory tract.

-

Environmental Hazards: The environmental impact of this compound has not been fully evaluated. It should be handled and disposed of in a manner that minimizes environmental release.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and safety glasses with side shields.

-

Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.

-

Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 2-8 °C.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile intermediate in modern drug discovery. Its unique combination of a chloropyridine ring and a cyclobutane moiety provides a robust platform for the synthesis of complex and targeted therapeutics, most notably Janus Kinase inhibitors. While specific data on its synthesis and biological activity are limited in the public domain, its structural features and commercial availability underscore its importance to the pharmaceutical research community. A thorough understanding of its properties, a plausible synthetic approach, and stringent adherence to safety protocols will enable researchers to fully leverage the potential of this key building block in the development of next-generation medicines.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Cyclobutane synthesis [organic-chemistry.org]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure and Potential of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile

This guide provides a comprehensive technical overview of this compound, a novel chemical entity with significant potential in medicinal chemistry. By dissecting its constituent pharmacophores—the 6-chloropyridin-3-yl moiety and the cyclobutanecarbonitrile group—we will explore its predicted molecular structure, plausible synthetic pathways, and prospective applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces.

Introduction: A Molecule of Untapped Potential

This compound represents a unique amalgamation of two privileged structural motifs in modern medicinal chemistry. The 6-chloropyridin-3-yl scaffold is a cornerstone in the development of a wide range of therapeutic agents, from kinase inhibitors to nicotinic acetylcholine receptor (nAChR) modulators.[1][2] Its electronic properties and ability to engage in key hydrogen bonding interactions make it a highly sought-after component in drug design.[2]

The cyclobutane ring, on the other hand, is increasingly recognized for its ability to impart favorable pharmacokinetic properties, such as metabolic stability and improved solubility, while also serving as a rigid scaffold to orient functional groups for optimal target engagement.[3] The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor or be transformed into other functionalities.

This guide will provide a predictive yet scientifically grounded exploration of this compound, offering a roadmap for its synthesis, characterization, and potential therapeutic applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central cyclobutane ring attached to the 3-position of a 6-chloropyridine ring. A nitrile group is also attached to the same carbon of the cyclobutane ring.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C10H9ClN2 |

| Molecular Weight | 192.65 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Predicted LogP | 2.5 - 3.5 |

| Predicted pKa (Pyridine N) | 3.0 - 4.0 |

| Predicted Polar Surface Area | ~37 Ų |

The electron-withdrawing nature of the chlorine atom at the 6-position of the pyridine ring and the nitrile group will influence the overall electronic distribution of the molecule, potentially impacting its binding affinity to biological targets. The rigid cyclobutane ring restricts the conformational flexibility of the molecule, which can be advantageous for achieving high binding specificity.

Proposed Synthetic Pathway

While no specific synthesis for this compound has been reported, a plausible synthetic route can be devised based on established methodologies for the functionalization of pyridine rings. A potential approach involves a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Proposed Synthesis

-

Generation of the Cyclobutanecarbonitrile Anion: To a solution of cyclobutanecarbonitrile[4][5][6] in a suitable aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), add a strong base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon, forming the corresponding carbanion.

-

Nucleophilic Aromatic Substitution: To the solution of the cyclobutanecarbonitrile anion, add a solution of 3-bromo-6-chloropyridine or a similar 3-halo-6-chloropyridine derivative. The carbanion will act as a nucleophile, displacing the halide at the 3-position of the pyridine ring.

-

Reaction Quench and Work-up: After allowing the reaction to proceed to completion, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Predictive Spectroscopic and Analytical Characterization

Confirmation of the successful synthesis of this compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons on the pyridine ring (doublets and a doublet of doublets) in the δ 7.0-8.5 ppm region. - Aliphatic protons of the cyclobutane ring (multiplets) in the δ 1.5-3.0 ppm region. |

| ¹³C NMR | - Aromatic carbons of the pyridine ring in the δ 120-155 ppm region. - Quaternary carbon of the cyclobutane ring attached to the pyridine and nitrile groups. - Aliphatic carbons of the cyclobutane ring. - Nitrile carbon signal around δ 120 ppm. |

| IR Spectroscopy | - A sharp C≡N stretch around 2240 cm⁻¹. - C-Cl stretch in the fingerprint region. - Aromatic C=C and C=N stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a molecule containing one chlorine atom. |

Potential Applications in Drug Discovery

The structural features of this compound suggest several promising avenues for investigation in drug discovery.

-

Kinase Inhibition: The 6-chloropyridin-3-yl moiety is a known hinge-binding motif in many kinase inhibitors.[2] The cyclobutanecarbonitrile group could occupy a hydrophobic pocket in the ATP-binding site, potentially leading to potent and selective kinase inhibitors for oncology or inflammatory diseases.

-

nAChR Modulation: Derivatives of 6-chloropyridine are known to modulate nicotinic acetylcholine receptors.[1] This molecule could be explored for its potential in treating neurological and psychiatric disorders.

-

JAK Inhibitors: Cyclobutane derivatives have been investigated as Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and cancer.[3] The combination of the cyclobutane ring with the 6-chloropyridine scaffold could yield novel JAK inhibitors with improved properties.

Caption: Hypothetical binding mode of the pharmacophores.

Safety and Handling

Given the absence of specific safety data, caution should be exercised when handling this compound. Based on its structural components:

-

Substituted Pyridines: Many pyridine derivatives are toxic and can be absorbed through the skin.

-

Nitriles: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[6]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.

Conclusion

This compound is a novel compound with considerable potential for drug discovery. Its unique combination of a proven pharmacophore in the 6-chloropyridine moiety and the desirable physicochemical properties imparted by the cyclobutane ring makes it an attractive target for synthesis and biological evaluation. This guide provides a foundational framework for researchers to embark on the exploration of this promising molecule, from its synthesis and characterization to the investigation of its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN102026999A - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 4. Cyclobutanecarbonitrile | CAS#:4426-11-3 | Chemsrc [chemsrc.com]

- 5. Cyclobutanecarbonitrile, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Cyanocyclobutane | C5H7N | CID 78148 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile, a key building block in modern medicinal chemistry. The synthesis is strategically divided into two core transformations: the preparation of the crucial intermediate, (6-chloropyridin-3-yl)acetonitrile, and the subsequent construction of the cyclobutane ring via a base-mediated cyclization. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters for achieving optimal yields and purity. The insights presented herein are intended to empower researchers in the efficient and reliable synthesis of this and structurally related compounds.

Introduction: The Significance of the Chloropyridinyl Cycloalkanenitrile Scaffold

Substituted pyridine and cyclobutane moieties are prevalent structural motifs in a vast array of biologically active molecules. The unique electronic properties of the pyridine ring, combined with the conformational rigidity of the cyclobutane scaffold, offer a compelling platform for the design of novel therapeutic agents. Specifically, the this compound scaffold serves as a versatile intermediate in the synthesis of compounds targeting a range of biological pathways. The chloro-substituent provides a handle for further functionalization, while the nitrile group can be elaborated into various functional groups or participate in crucial binding interactions. A robust and scalable synthesis of this key intermediate is therefore of paramount importance to drug discovery and development programs.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection at the C-C bonds of the cyclobutane ring. This leads to the key intermediate (6-chloropyridin-3-yl)acetonitrile (II) and a three-carbon electrophile, such as a 1,3-dihalopropane. Intermediate (II) can, in turn, be derived from the commercially available 2-chloro-5-(chloromethyl)pyridine (III) through a nucleophilic substitution with a cyanide source.

This analysis informs the proposed two-step forward synthesis:

-

Step 1: Synthesis of (6-chloropyridin-3-yl)acetonitrile (Intermediate II). This step involves the nucleophilic displacement of the benzylic chloride in 2-chloro-5-(chloromethyl)pyridine with a cyanide salt.

-

Step 2: Synthesis of this compound (Target Molecule I). This key step involves the formation of the cyclobutane ring through the dialkylation of the α-carbon of the acetonitrile intermediate with a 1,3-dihalopropane in the presence of a strong base.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: (6-chloropyridin-3-yl)acetonitrile

The synthesis of (6-chloropyridin-3-yl)acetonitrile is a critical first step. The starting material, 2-chloro-5-(chloromethyl)pyridine, is a well-established intermediate in the production of neonicotinoid insecticides and is therefore readily accessible.[1][2][3][4][5]

Reaction Mechanism

The conversion of 2-chloro-5-(chloromethyl)pyridine to (6-chloropyridin-3-yl)acetonitrile proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the chloromethyl group, displacing the chloride leaving group.

Experimental Protocol

Materials:

-

2-Chloro-5-(chloromethyl)pyridine

-

Sodium cyanide (or potassium cyanide)

-

Dimethyl sulfoxide (DMSO) or ethanol

-

Water

-

Ethyl acetate

Procedure:

-

In a well-ventilated fume hood, dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable solvent such as DMSO or ethanol.

-

In a separate flask, prepare a solution of sodium cyanide in water.

-

Slowly add the aqueous sodium cyanide solution to the solution of 2-chloro-5-(chloromethyl)pyridine at room temperature with vigorous stirring. An exotherm may be observed.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a large volume of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude (6-chloropyridin-3-yl)acetonitrile.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure intermediate.

Table 1: Representative Reaction Parameters for Cyanation

| Parameter | Value | Rationale |

| Solvent | DMSO, Ethanol/Water | Polar aprotic solvents like DMSO enhance the nucleophilicity of the cyanide anion. Protic solvents like ethanol/water are also effective and may be preferred for safety and cost reasons. |

| Cyanide Source | NaCN, KCN | Readily available and effective cyanide sources. |

| Temperature | Room Temperature to 50 °C | The reaction is typically facile at room temperature, but gentle heating can accelerate the conversion. |

| Work-up | Aqueous quench and extraction | Standard procedure to remove inorganic salts and isolate the organic product. |

Construction of the Cyclobutane Ring

The formation of the cyclobutane ring is achieved through the dialkylation of the α-carbon of the (6-chloropyridin-3-yl)acetonitrile intermediate. This reaction relies on the generation of a carbanion at the carbon adjacent to the nitrile group, which then acts as a nucleophile.

Reaction Mechanism

The reaction proceeds in a stepwise manner:

-

Deprotonation: A strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), abstracts the acidic α-proton from (6-chloropyridin-3-yl)acetonitrile, forming a resonance-stabilized carbanion.

-

First Alkylation: The carbanion attacks one of the electrophilic carbons of the 1,3-dihalopropane (e.g., 1,3-dibromopropane), displacing a halide ion in an SN2 reaction.

-

Second Deprotonation and Intramolecular Cyclization: The remaining α-proton is abstracted by the base, and the resulting carbanion undergoes an intramolecular SN2 reaction, attacking the other carbon of the propane chain and displacing the second halide ion to form the cyclobutane ring.

Caption: Mechanism of cyclobutane ring formation.

Experimental Protocol

Materials:

-

(6-chloropyridin-3-yl)acetonitrile

-

1,3-Dibromopropane (or 1,3-diiodopropane)

-

Sodium hydride (60% dispersion in mineral oil) or Sodium Amide

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Hexanes

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF or THF in a flame-dried flask.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of (6-chloropyridin-3-yl)acetonitrile in the same anhydrous solvent to the sodium hydride suspension. Allow the mixture to stir until hydrogen evolution ceases.

-

Slowly add 1,3-dibromopropane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Table 2: Representative Reaction Parameters for Cyclobutane Formation

| Parameter | Value | Rationale |

| Base | NaH, NaNH₂ | Strong, non-nucleophilic bases are required to deprotonate the α-carbon of the acetonitrile. |

| Solvent | Anhydrous DMF, THF | Polar aprotic solvents are necessary to dissolve the reactants and intermediates and to avoid quenching the strong base. |

| Electrophile | 1,3-Dibromopropane, 1,3-Diiodopropane | 1,3-Dihalopropanes provide the three-carbon unit for the formation of the four-membered ring. Iodides are more reactive but also more expensive. |

| Temperature | 0 °C to Room Temperature | Initial cooling is important for controlling the exothermic deprotonation and alkylation steps. |

| Work-up | Aqueous quench and extraction | Standard procedure to neutralize the base and isolate the organic product. |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the cyanation of 2-chloro-5-(chloromethyl)pyridine followed by a base-mediated cyclization with a 1,3-dihalopropane. This pathway utilizes readily available starting materials and employs well-established organic transformations. Careful control of reaction conditions, particularly the use of anhydrous solvents and an inert atmosphere in the cyclization step, is crucial for achieving high yields and purity. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable building block for application in drug discovery and development.

References

- 1. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 2. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile solubility and stability

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile: Solubility and Stability

Foreword: Charting the Unknown

In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. For the compound This compound (CAS No. 485828-75-9; Molecular Formula: C₁₀H₉ClN₂; Molecular Weight: 192.65 g/mol ), a significant gap exists in publicly accessible, experimentally derived data regarding its solubility and stability.[1][2]

This guide, therefore, deviates from a conventional data sheet. Instead, it serves as a comprehensive methodological framework, a whitepaper designed for the research scientist tasked with the de novo characterization of this molecule. We will not present pre-existing results; rather, we will delineate the strategic and experimental pathways to generate this critical data. This document is structured to provide not just the "how" but the "why," grounding every protocol in the rigorous logic of pharmaceutical science and regulatory expectations. By following this guide, researchers can systematically elucidate the solubility and stability profiles of this compound, thereby building the foundational knowledge essential for its progression in the drug development pipeline.

Part 1: A Strategic Approach to Solubility Determination

Scientific Rationale: Solubility is a cornerstone of a drug's developability, profoundly influencing its absorption, distribution, and ultimately, its bioavailability. A compound's solubility dictates the feasibility of formulation and the achievable concentration in biological fluids. We must distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is a high-throughput assessment of how readily a compound, typically dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous medium.[3][4][5] It is a critical early-stage gatekeeper, used to rank-order compounds and flag potential issues.[6]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent over an extended period.[7][8] This value is the gold standard for formulation development and is essential for late-stage preclinical and clinical studies.[9]

Our strategy employs a tiered approach, beginning with rapid kinetic screening to inform the more resource-intensive thermodynamic studies.

Experimental Workflow for Solubility Characterization

Caption: Workflow for comprehensive solubility characterization.

Detailed Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometric/Turbidimetric Method)

-

Causality: This protocol is designed for speed and relative throughput, allowing for the rapid assessment of solubility in various media to guide further studies. The principle is that precipitation of the compound from a DMSO stock solution into an aqueous buffer will cause turbidity, which can be quantified by light scattering.[3][6]

-

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a clear 96-well or 384-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

Compound Addition: Using an automated liquid handler, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a target concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (≤2%) to minimize its solubilizing effect.[5]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[4]

-

Measurement: Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of absorbance measurements at a non-absorbing wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the concentration at which the measured signal significantly exceeds the background, indicating precipitation.

-

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

-

Causality: This method determines the true equilibrium solubility, which is critical for formulation and regulatory filings. By ensuring an excess of solid material is present, the resulting measurement reflects the maximum concentration the solvent can hold at equilibrium.[7][9]

-

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The excess is crucial to ensure saturation is reached.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., PBS pH 7.4, Simulated Gastric Fluid, or organic solvents like ethanol/water mixtures).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples to pellet any remaining suspended particles.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred. For robust separation, filtration through a low-binding filter (e.g., 0.45 µm PVDF) is recommended.[6]

-

Quantification: Dilute the clear filtrate with mobile phase and quantify the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC-UV method (see Part 2). The concentration is determined against a standard calibration curve.[8]

-

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized for clear comparison.

| Solvent System | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) |

| PBS, pH 7.4 | 25 | Experimental Value | Calculated Value |

| Simulated Gastric Fluid (pH 1.2) | 37 | Experimental Value | Calculated Value |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Experimental Value | Calculated Value |

| 20% Ethanol / 80% Water (v/v) | 25 | Experimental Value | Calculated Value |

| 40% PEG 400 / 60% Water (v/v) | 25 | Experimental Value | Calculated Value |

Part 2: A Framework for Stability Profiling and Degradation Analysis

Scientific Rationale: Stability testing is a non-negotiable component of pharmaceutical development, mandated by regulatory bodies like the ICH.[11] Forced degradation (or stress testing) is the process of intentionally subjecting a compound to harsh conditions—acid, base, oxidation, heat, and light—to accelerate its decomposition.[12][13] The objectives are threefold:

-

To Identify Degradation Pathways: Understanding how the molecule breaks down informs formulation and packaging decisions.[13]

-

To Elucidate Degradant Structures: This is critical for assessing the safety of the drug product.

-

To Develop and Validate a Stability-Indicating Analytical Method: This is the cornerstone of the entire stability program. A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[14][15]

Experimental Workflow for Stability Profiling

Caption: Workflow for forced degradation and stability analysis.

Detailed Experimental Protocols

Protocol 3: Development and Validation of a Stability-Indicating HPLC-UV Method

-

Causality: The basic nature of the pyridine moiety in this compound can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual silanols. The method development must address this to ensure accurate quantification.[16]

-

Step-by-Step Methodology:

-

Column and Mobile Phase Selection:

-

Start with a modern, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).[14]

-

Use a mobile phase of Acetonitrile and a buffered aqueous phase. Given the pyridine structure, a low pH buffer (e.g., 20 mM phosphate buffer at pH 2.5-3.0) is recommended to protonate the pyridine nitrogen, which can improve peak shape.

-

If peak tailing persists, consider using a mixed-mode or a specifically designed column for basic compounds.[17][18]

-

-

Method Optimization:

-

Determine the UV λmax of the compound by running a diode array detector scan. A fixed wavelength detector can then be set accordingly.[19]

-

Optimize the mobile phase gradient (or isocratic conditions) to achieve a reasonable retention time for the parent peak and allow for the elution of potential, more polar degradants.

-

-

Method Validation (per ICH Q2(R1)):

-

Specificity: This is the most critical parameter. It is established during the forced degradation study by demonstrating that the parent peak is resolved from all degradation products, impurities, and excipients.[20]

-

Linearity: Analyze a series of solutions across a range (e.g., 50-150% of the target concentration) and demonstrate a linear relationship between peak area and concentration (R² ≥ 0.999).[20][21]

-

Accuracy & Precision: Perform recovery studies on spiked samples and assess repeatability (intra-day) and intermediate precision (inter-day), ensuring results are within acceptable limits (e.g., RSD ≤ 2%).[22]

-

Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is crucial for quantifying low-level degradation products.[21]

-

-

Protocol 4: Forced Degradation Studies

-

Causality: These protocols are based on ICH Q1A(R2) guidelines to explore the intrinsic stability of the drug substance under various stress conditions.[11][12] The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the method's specificity without completely destroying the molecule.[12][23]

-

Step-by-Step Methodology:

-

General Preparation: For each condition, prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[23] A parallel sample protected from the stress condition (a control) should be prepared for comparison.

-

Acid Hydrolysis: Add 0.1 M HCl to the drug solution. Store at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of base before HPLC analysis.

-

Base Hydrolysis: Add 0.1 M NaOH to the drug solution. Store at room temperature or a slightly elevated temperature and sample at time points. Neutralize with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) to the drug solution. Store at room temperature and monitor over time.

-

Thermal Degradation: Expose the solid powder and a solution of the compound to dry heat (e.g., 80°C).

-

Photostability (per ICH Q1B): Expose the solid powder and a solution to a calibrated light source that provides both UV and visible light.[1][2][24][25] The total exposure should be no less than 1.2 million lux hours for visible light and 200 watt hours/square meter for UV light.[23][26] A control sample should be wrapped in aluminum foil to shield it from light.[27]

-

Analysis: Analyze all stressed samples and controls using the validated stability-indicating HPLC method. Calculate the percent degradation, the relative retention times of any new peaks, and the mass balance.

-

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration / Temp | % Degradation of Parent | No. of Degradation Products | Mass Balance (%) | Observations |

| 0.1 M HCl | 24h @ 60°C | Experimental Value | Experimental Value | Calculated Value | e.g., Major degradant at RRT 0.85 |

| 0.1 M NaOH | 8h @ 40°C | Experimental Value | Experimental Value | Calculated Value | e.g., Rapid degradation observed |

| 3% H₂O₂ | 24h @ RT | Experimental Value | Experimental Value | Calculated Value | e.g., Stable |

| Thermal (Solid) | 48h @ 80°C | Experimental Value | Experimental Value | Calculated Value | e.g., No significant degradation |

| Photolytic (Solution) | ICH Q1B Exposure | Experimental Value | Experimental Value | Calculated Value | e.g., Minor degradation, requires light-resistant packaging |

Conclusion: Building a Foundation for Development

This technical guide provides a robust, scientifically-grounded framework for the comprehensive characterization of this compound. By systematically executing the detailed protocols for solubility and stability, researchers can generate the pivotal data required to make informed decisions about this compound's future. This methodical approach ensures not only the scientific integrity of the data but also its alignment with the stringent expectations of regulatory authorities. The resulting solubility and stability profiles will form the bedrock upon which successful formulation, manufacturing, and clinical strategies are built.

References

- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. enamine.net [enamine.net]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. evotec.com [evotec.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. ijcrt.org [ijcrt.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Forced Degradation Testing | SGS Denmark [sgs.com]

- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. helixchrom.com [helixchrom.com]

- 18. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. ijfmr.com [ijfmr.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. altabrisagroup.com [altabrisagroup.com]

- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 24. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 25. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 26. m.youtube.com [m.youtube.com]

- 27. database.ich.org [database.ich.org]

Biological Activity of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile Derivatives as Janus Kinase (JAK) Inhibitors

An In-depth Technical Guide

Executive Summary

The 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted therapies. Derivatives built upon this core have demonstrated potent and often selective inhibitory activity against the Janus kinase (JAK) family of enzymes. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway, making them high-value targets for a host of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[1][2][3][4][5] This technical guide provides an in-depth exploration of the biological activity of this chemical series. It elucidates the underlying mechanism of action, details the structure-activity relationships (SAR) that govern potency and selectivity, and provides a comprehensive framework of validated experimental protocols for their evaluation. The insights herein are designed to empower researchers to accelerate the discovery and development of next-generation JAK inhibitors based on this versatile and promising chemical scaffold.

The Janus Kinase (JAK)-STAT Signaling Pathway: A Central Hub for Cytokine Action

The JAK-STAT signaling cascade is the principal mechanism by which a majority of cytokines and growth factors transmit signals from the cell membrane to the nucleus to regulate gene expression.[4][6][7] Its dysregulation is a hallmark of numerous pathologies, making it a focal point for therapeutic intervention.

The JAK Family of Non-Receptor Tyrosine Kinases

The JAK family consists of four cytoplasmic tyrosine kinases:

-

JAK1: Ubiquitously expressed and essential for signaling by a wide range of cytokines, including those involved in inflammation and immune response.[4]

-

JAK2: Crucial for signaling by hematopoietic growth factors like erythropoietin (EPO), leading to its central role in myeloproliferative neoplasms, often driven by the JAK2V617F mutation.[1][5]

-

JAK3: Primarily expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors, playing a key role in lymphocyte development and function.[4][6]

-

TYK2: Involved in the signaling of cytokines like IL-12 and Type I interferons.

The Canonical Signaling Cascade

The signaling process is a highly ordered, multi-step cascade. Ligand binding induces receptor dimerization, which brings two JAK molecules into close proximity, allowing for their trans-phosphorylation and subsequent activation.[6] Activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation into the nucleus, and binding to specific DNA sequences to modulate the transcription of target genes involved in inflammation, immunity, and cell growth.[4][7]

Caption: The canonical JAK-STAT signaling pathway.

The this compound Scaffold

The discovery of small molecules that can selectively inhibit JAKs has revolutionized treatment paradigms.[2] The this compound structure has been identified as a highly effective core for designing such inhibitors, which function as ATP-competitive antagonists within the kinase domain.[8]

Structure-Activity Relationship (SAR) Principles

Systematic optimization of this scaffold involves modifying distinct regions of the molecule to enhance interactions with the JAK ATP-binding site and tune physicochemical properties. This process is critical for achieving the desired potency, selectivity, and pharmacokinetic profile.

Caption: Conceptual SAR map for optimizing JAK inhibitors.

Methodological Framework for Biological Evaluation

A tiered, systematic approach is essential for characterizing novel derivatives. The workflow progresses from initial enzymatic screening to cellular assays and finally to ADME profiling, providing a comprehensive understanding of a compound's biological activity.

Caption: Standard drug discovery workflow for JAK inhibitors.

Protocol: In Vitro JAK Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against isolated JAK1, JAK2, JAK3, and TYK2 enzymes.

Principle: This is a biochemical assay that measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific JAK enzyme. The signal is typically read as luminescence, proportional to the amount of ATP remaining after the kinase reaction.

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute test compounds in DMSO to create a 10-point, 3-fold dilution series, starting from 100 µM.

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a substrate peptide.

-

Enzyme Addition: In a 384-well plate, add 5 µL of diluted compound followed by 10 µL of the appropriate recombinant human JAK enzyme (e.g., JAK2) in reaction buffer.

-

Incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow compound-enzyme binding.

-

Initiate Reaction: Add 10 µL of ATP solution (at its Km concentration for the specific enzyme) to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

Detection: Add 25 µL of a detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction.

-

Data Acquisition: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular STAT Phosphorylation Assay (Western Blot)

Objective: To measure the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a relevant cell line, providing a measure of cellular potency (EC50).

Principle: Cells are pre-treated with the inhibitor, then stimulated with a cytokine known to signal through a specific JAK-STAT pathway (e.g., IL-2 for JAK1/3 in Ba/F3 cells). The level of phosphorylated STAT (pSTAT) is then quantified relative to total STAT.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., human peripheral blood mononuclear cells or engineered Ba/F3 cells) to an appropriate density.

-

Serum Starvation: Starve the cells in a low-serum medium for 4-6 hours to reduce baseline signaling.

-

Compound Treatment: Aliquot cells into a 96-well plate. Add serially diluted test compounds and incubate for 1 hour at 37°C.

-

Cytokine Stimulation: Add a specific cytokine (e.g., Erythropoietin for JAK2/STAT5) to all wells except the unstimulated control. Incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and add ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for a phosphorylated STAT (e.g., anti-pSTAT3) and a total STAT (e.g., anti-STAT3) as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Densitometry Analysis: Quantify the band intensity for pSTAT and total STAT. Calculate the ratio of pSTAT/total STAT and normalize to the cytokine-stimulated control to determine percent inhibition for each compound concentration. Calculate the EC50 from the resulting dose-response curve.

Representative Data and Interpretation

The goal of a drug discovery program is often to identify compounds with a specific selectivity profile. For example, a selective JAK2 inhibitor might be desirable for myelofibrosis, while a JAK1-selective inhibitor could be preferred for autoimmune conditions to minimize JAK2-related hematological side effects.[1][9]

Table 1: Hypothetical Biological Data for Example Derivatives

| Compound ID | Core Scaffold | R1 Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | pSTAT3 EC50 (nM) | MLM T1/2 (min) |

| Cpd-A | 1-(6-Cl-Py-3-yl) | Pyrrolo[2,3-d]pyrimidine | 5 | 8 | 150 | 25 | >60 |

| Cpd-B | 1-(6-Cl-Py-3-yl) | Imidazo[1,2-b]pyridazine | 250 | 3 | 450 | 18 | 45 |

| Cpd-C | 1-(6-Cl-Py-3-yl) | Thieno[3,2-d]pyrimidine | 2 | 400 | 5 | 15 | 12 |

Interpretation:

-

Cpd-A: A potent JAK1/2 inhibitor with moderate selectivity over JAK3. Its excellent metabolic stability (>60 min) makes it a strong candidate for further in vivo studies.

-

Cpd-B: A highly selective JAK2 inhibitor (>80-fold vs JAK1, >150-fold vs JAK3).[5] This profile is highly desirable for targeting JAK2-driven myeloproliferative neoplasms.[1]

-

Cpd-C: A potent and selective JAK1/3 inhibitor, a profile similar to the approved drug Tofacitinib.[4][6] However, its poor metabolic stability (12 min) would likely require further chemical modification to improve its pharmacokinetic properties.

Conclusion and Future Directions

The this compound framework represents a clinically relevant and highly adaptable starting point for the design of potent and selective JAK inhibitors. The methodologies outlined in this guide provide a robust framework for the comprehensive biological evaluation of novel derivatives, enabling the identification of lead candidates with tailored selectivity profiles for specific therapeutic indications.

Future research in this area will likely focus on:

-

Enhanced Selectivity: Designing next-generation inhibitors with exquisite selectivity for individual JAK isoforms to further improve safety profiles.

-

Novel Modalities: Exploring non-ATP competitive mechanisms, such as allosteric inhibition or covalent binders targeting unique cysteine residues, to achieve differentiated pharmacology.[10]

-

Drug Repurposing: Investigating the efficacy of existing derivatives in new disease areas where JAK-STAT signaling is implicated.

By integrating rational design with the rigorous biological evaluation workflows described, researchers can continue to unlock the full therapeutic potential of this important chemical class.

References

- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK Inhibitors Clinical Trial Pipeline Appears Robust With [globenewswire.com]

- 3. JAK Inhibitors Clinical Trial Pipeline Experiences Momentum: DelveInsight Estimates a Diverse Pipeline Comprising 50+ Companies Working in the Domain [prnewswire.com]

- 4. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]

- 5. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azetidine and cyclobutane derivatives as JAK inhibitors - Patent US-8420629-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Potential Therapeutic Targets for 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile Analogues: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of potential therapeutic targets for analogues of 1-(6-chloropyridin-3-YL)cyclobutanecarbonitrile. Drawing upon the known pharmacology of structurally related compounds and the versatile roles of its constituent chemical moieties—the 6-chloropyridin-3-yl group, the cyclobutane ring, and the nitrile function—we identify and elaborate on promising avenues for drug discovery. The primary focus is placed on nicotinic acetylcholine receptors (nAChRs), given the well-established interaction of the chloropyridinyl scaffold with this receptor class. Additionally, we explore plausible secondary targets, including protein kinases and G-protein coupled receptors (GPCRs). This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights and detailed, actionable experimental protocols to facilitate the evaluation of these compounds and accelerate their potential translation into novel therapeutics.

Introduction: Deconstructing the Pharmacophore

The compound this compound presents a unique combination of structural features, each contributing to its potential pharmacological profile. A systematic analysis of these components provides a logical framework for identifying and prioritizing therapeutic targets.

-

The 6-Chloropyridin-3-yl Moiety: This heterocyclic system is the cornerstone of the neonicotinoid class of insecticides, which exert their effects through potent interactions with insect nicotinic acetylcholine receptors (nAChRs).[1][2] This strong precedent immediately positions nAChRs as a primary target class for therapeutic investigation in mammals, where subtype selectivity is key to achieving desired therapeutic effects while minimizing toxicity.[3][4]

-

The Cyclobutane Ring: The incorporation of a cyclobutane ring in drug candidates is a strategy to introduce conformational rigidity and improve metabolic stability.[5][6] Its three-dimensional structure can influence the presentation of pharmacophoric elements to a target binding site, potentially enhancing affinity and selectivity.[7][8]

-

The Nitrile Group: The nitrile functionality is a versatile group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and can participate in polar interactions within a binding pocket.[5][7][9] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3][8]

This guide will now delve into the specific therapeutic targets suggested by this structural amalgamation, beginning with the most probable and progressing to exploratory but plausible alternatives.

Primary Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of the 6-chloropyridin-3-yl moiety to the pharmacophore of neonicotinoids strongly suggests that mammalian nAChRs are a primary therapeutic target for this compound analogues.[1][2] Unlike the insecticidal action of neonicotinoids, the therapeutic potential in humans lies in the nuanced modulation of specific nAChR subtypes, which are implicated in a range of physiological and pathological processes.[10][11][12]

Rationale and Mechanistic Insights

Neuronal nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission and neuronal excitability in the central nervous system (CNS).[13] Their dysfunction is implicated in a variety of disorders, making them attractive therapeutic targets.[10][11] Modulation of nAChRs can be achieved through several mechanisms:

-

Agonism/Partial Agonism: Direct activation of the receptor to mimic the effect of the endogenous neurotransmitter, acetylcholine.

-

Antagonism: Blocking the receptor to prevent its activation by acetylcholine.

-

Allosteric Modulation: Binding to a site distinct from the acetylcholine binding site to enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) the receptor's response to acetylcholine.[1][4][6][10][14]

The therapeutic value of targeting nAChRs is underscored by their involvement in:

-

Cognitive Function: α7 and α4β2 subtypes are crucial for learning and memory, and their modulation is a key strategy in the development of treatments for Alzheimer's disease and schizophrenia.[10][13]

-

Pain Perception: Neuronal nAChRs are involved in the modulation of pain signaling, and subtype-selective agonists have shown analgesic effects in preclinical models.[11][[“]]

-

Inflammation: The "cholinergic anti-inflammatory pathway," mediated primarily by the α7 nAChR, represents a novel approach to treating inflammatory diseases.[11]

The this compound scaffold, with its potential for diverse substitutions on the cyclobutane ring, offers the exciting prospect of developing subtype-selective nAChR modulators with tailored therapeutic activities.

Experimental Validation of nAChR Modulation

A tiered approach is recommended for validating the interaction of novel analogues with nAChRs, progressing from initial binding studies to functional characterization.

These assays are a fundamental first step to determine if a compound binds to a specific nAChR subtype and to quantify its binding affinity (Ki).

Table 1: Key Parameters for nAChR Radioligand Binding Assays

| Parameter | Description |

| Receptor Source | Membranes from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293, CHO) or from specific brain regions.[16][17][18] |

| Radioligand | A high-affinity radiolabeled ligand for the target subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).[19][20][21] |

| Competitor | The test compound (this compound analogue). |

| Assay Buffer | Typically a Tris-HCl based buffer at physiological pH. |

| Incubation | Performed at a specific temperature until equilibrium is reached. |

| Separation | Separation of bound and free radioligand is achieved by rapid vacuum filtration through glass fiber filters. |

| Detection | Radioactivity is quantified using a scintillation counter. |

Experimental Protocol: Competitive Radioligand Binding Assay [22]

-

Preparation: Prepare serial dilutions of the test compound. Prepare cell membranes expressing the target nAChR subtype.

-

Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Patch-clamp electrophysiology is the gold standard for characterizing the functional effects of a compound on ion channels like nAChRs.[23][24][25][26][27] It allows for the direct measurement of ion currents through the receptor in response to agonist application, and how these currents are modulated by the test compound.

Experimental Protocol: Whole-Cell Patch-Clamp Recording [23]

-

Cell Culture: Culture cells stably expressing the nAChR subtype of interest on glass coverslips.

-

Recording Setup: Place a coverslip in the recording chamber of an inverted microscope and perfuse with an external physiological saline solution.

-